molecular formula C16H26N2O2 B1351630 (3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine CAS No. 726161-90-6

(3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine

Cat. No.: B1351630
CAS No.: 726161-90-6
M. Wt: 278.39 g/mol
InChI Key: ZSXMCNKCFRLGIB-UHFFFAOYSA-N
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Description

(3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine is a chemical compound with the molecular formula C16H26N2O2 and a molecular weight of 278.4. This compound is primarily used in proteomics research and has various applications in scientific studies .

Scientific Research Applications

(3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine has several scientific research applications:

Preparation Methods

The synthesis of (3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine involves several steps. One common synthetic route includes the reaction of 3,4-dimethoxybenzyl chloride with 1-ethyl-2-pyrrolidinemethanamine under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

(3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the amine group, converting it to a secondary or tertiary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles such as halides or thiols. Common reagents for these reactions include sodium iodide or thiourea.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield 3,4-dimethoxybenzaldehyde, while reduction with sodium borohydride may produce a secondary amine derivative .

Comparison with Similar Compounds

(3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-4-18-9-5-6-14(18)12-17-11-13-7-8-15(19-2)16(10-13)20-3/h7-8,10,14,17H,4-6,9,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXMCNKCFRLGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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